molecular formula C23H20N4O3 B11683969 N'-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11683969
M. Wt: 400.4 g/mol
InChI Key: DGAKBPMPCIIPJE-ZVHZXABRSA-N
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Description

N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthyl group, and a dimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylidene and naphthyl groups.

    Reduction: Reduced forms of the benzylidene moiety.

    Substitution: Substituted derivatives at the benzylidene position.

Scientific Research Applications

N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features allow it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,3-Dimethoxybenzylidene)-3-(2-phenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2,3-Dimethoxybenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2,3-Dimethoxybenzylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O3/c1-29-21-9-5-8-18(22(21)30-2)14-24-27-23(28)20-13-19(25-26-20)17-11-10-15-6-3-4-7-16(15)12-17/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+

InChI Key

DGAKBPMPCIIPJE-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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